![molecular formula C13H11F3N2O2S B2572960 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 886503-01-1](/img/structure/B2572960.png)
2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of related thiazole derivatives has been a significant area of interest due to their diverse applications in medicinal chemistry and material science. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, producing compounds with potential relevance to the compound . These reactions underscore the structural versatility and potential reactivity pathways for thiazole and related compounds, offering insights into their chemical behavior and potential applications in designing new materials or bioactive molecules (Issac & Tierney, 1996).
Bioactive Applications
While specific studies directly related to the compound's bioactive applications are not identified in this context, research on similar thiazole derivatives provides valuable insights. For example, the exploration of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties indicates the potential therapeutic applications of thiazole compounds. These derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, suggesting that thiazole-based structures could serve as promising templates for developing new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Chemical Reactivity and Applications
Research on the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, which share structural motifs with the compound, highlights the potential of such frameworks in synthesizing a broad range of heterocyclic compounds. These studies provide an overview of recent progress in utilizing these structures to create various classes of heterocyclic compounds and dyes, emphasizing the compound's potential as a versatile precursor for innovative transformations in organic synthesis (Gomaa & Ali, 2020).
properties
IUPAC Name |
2-(1-phenylethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7(8-5-3-2-4-6-8)17-12-18-10(13(14,15)16)9(21-12)11(19)20/h2-7H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRHLUYXPQAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(S2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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